Cas no 20836-12-8 (1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester)

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester is a synthetic organic compound featuring a benzopyran core esterified with a methyl group. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and fine chemical synthesis. The methyl ester functionality enhances solubility in organic solvents, facilitating further derivatization. Its rigid benzopyran scaffold offers stability, while the carbonyl group at the 1-position provides a reactive site for nucleophilic or electrophilic modifications. The compound is typically employed in heterocyclic chemistry for constructing complex molecular frameworks. High purity grades are available to ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to hydrolysis.
1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester structure
20836-12-8 structure
商品名:1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester
CAS番号:20836-12-8
MF:C11H8O4
メガワット:204.17882
CID:1396325
PubChem ID:12553284

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester
    • methyl 1-oxo-1H-isochromene-3-carboxylate
    • methyl 1-oxoisochromene-3-carboxylate
    • EN300-397807
    • methyl 1-oxo-1H-2-benzopyran-3-carboxylate
    • RHMQZRGDGZQGRB-UHFFFAOYSA-
    • Z1966964149
    • InChI=1/C11H8O4/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(12)15-9/h2-6H,1H3
    • methyl isocoumarin-3-carboxylate
    • 20836-12-8
    • インチ: InChI=1S/C11H8O4/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(12)15-9/h2-6H,1H3
    • InChIKey: RHMQZRGDGZQGRB-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC2=CC=CC=C2C(=O)O1

計算された属性

  • せいみつぶんしりょう: 204.04224
  • どういたいしつりょう: 204.04225873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • PSA: 52.6

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-397807-0.25g
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8
0.25g
$840.0 2023-04-22
1PlusChem
1P027SQ5-250mg
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8 90%
250mg
$1101.00 2023-12-19
1PlusChem
1P027SQ5-500mg
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8 90%
500mg
$1146.00 2023-12-19
1PlusChem
1P027SQ5-2.5g
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8 90%
2.5g
$2276.00 2023-12-19
1PlusChem
1P027SQ5-5g
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8 90%
5g
$3338.00 2023-12-19
Enamine
EN300-397807-5.0g
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8
5g
$2650.0 2023-04-22
Enamine
EN300-397807-10.0g
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8
10g
$3929.0 2023-04-22
Enamine
EN300-397807-2.5g
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8
2.5g
$1791.0 2023-04-22
1PlusChem
1P027SQ5-10g
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8 90%
10g
$4919.00 2023-12-19
1PlusChem
1P027SQ5-100mg
methyl 1-oxo-1H-isochromene-3-carboxylate
20836-12-8 90%
100mg
$1056.00 2023-12-19

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester 関連文献

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl esterに関する追加情報

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester (CAS No. 20836-12-8): An Overview

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-, methyl ester (CAS No. 20836-12-8) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as methyl 1-oxo-1H-chromene-3-carboxylate, is characterized by its unique structural features and potential applications in various scientific and industrial domains.

The molecular structure of methyl 1-oxo-1H-chromene-3-carboxylate consists of a chromene ring with a carboxylic acid moiety and a methyl ester group. The chromene ring, a six-membered benzene ring fused to a five-membered pyran ring, imparts significant stability and reactivity to the molecule. The presence of the carboxylic acid and methyl ester groups further enhances its chemical versatility, making it an attractive candidate for a wide range of synthetic transformations and biological studies.

In recent years, methyl 1-oxo-1H-chromene-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of bioactive compounds. Research has shown that this compound can be readily modified to produce derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that certain derivatives of methyl 1-oxo-1H-chromene-3-carboxylate exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the treatment of various inflammatory diseases.

Beyond its pharmaceutical applications, methyl 1-oxo-1H-chromene-3-carboxylate has also found utility in materials science. Its unique electronic properties make it suitable for use in the development of advanced materials such as polymers and coatings. Recent research has explored the use of this compound in the synthesis of conductive polymers, which have potential applications in electronic devices and energy storage systems. The ability to fine-tune the electronic properties of these materials through chemical modification further expands their utility in various technological applications.

The synthesis of methyl 1-oxo-1H-chromene-3-carboxylate typically involves a multi-step process that begins with the formation of the chromene ring followed by functional group transformations. One common synthetic route involves the condensation of a suitable aromatic aldehyde with a β-ketoester, followed by cyclization and oxidation steps to form the desired product. Advances in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound, making it more accessible for large-scale applications.

In terms of safety and handling, methyl 1-oxo-1H-chromene-3-carboxylate is generally considered to be stable under standard laboratory conditions. However, like many organic compounds, it should be handled with appropriate precautions to avoid exposure to skin or inhalation. Proper storage conditions, such as keeping it in a cool, dry place away from direct sunlight and incompatible substances, are recommended to maintain its stability and purity.

The ongoing research into methyl 1-oxo-1H-chromene-3-carboxylate continues to uncover new possibilities for its application across various fields. Its unique chemical structure and versatile reactivity make it an invaluable tool for chemists and researchers working on novel compounds and materials. As our understanding of this compound deepens, it is likely that we will see even more innovative uses emerge in the coming years.

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